Enantiomeric Activity Specificity: R-Apomorphine vs. S-Apomorphine at Dopamine Receptors
(R)-Apomorphine Succinyl-α-cyclodextin delivers the active R-enantiomer, which inhibits [3H]dopamine release with an IC50 of 20 nM. In contrast, S(+)-apomorphine, a potential impurity or alternative, is completely inactive at concentrations up to 1 µM and acts as an antagonist, producing a 5-fold rightward shift in the R-apomorphine dose-response curve [1]. This demonstrates that even small enantiomeric contamination can neutralize the desired pharmacological effect.
| Evidence Dimension | Inhibition of electrically evoked [3H]dopamine release (IC50) |
|---|---|
| Target Compound Data | R-(-)-Apomorphine: IC50 = 20 nM |
| Comparator Or Baseline | S-(+)-Apomorphine: No inhibition up to 1 µM; antagonizes R-form at 1 µM (5-fold shift) |
| Quantified Difference | ≥50-fold selectivity for the R-enantiomer; S-enantiomer is an antagonist |
| Conditions | Cat caudate nucleus slices, in vitro neurotransmitter release assay |
Why This Matters
Ensuring enantiomeric purity of the R-form is critical; the S-enantiomer is not merely inactive but antagonizes the therapeutic target, directly undermining the compound's utility.
- [1] Lehmann J, et al. Stereoisomers of apomorphine differ in affinity and intrinsic activity at presynaptic dopamine receptors. Eur J Pharmacol, 1983; 88(1):81-8. View Source
